Decitabine Impurity 11
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Overview
Description
Decitabine Impurity 11 is a byproduct or degradation product associated with the synthesis and stability of Decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine is known for its role as a hypomethylating agent, which inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent therapeutic effects .
Mechanism of Action
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . It primarily targets DNA methyltransferases , enzymes that add a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence, often leading to the silencing of gene expression. By inhibiting DNA methyltransferases, decitabine induces DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This hypomethylation can lead to the re-expression of silenced tumor suppressor genes . Decitabine is a prodrug analogue of the natural nucleotide 2’-deoxycytidine, which, upon being phosphorylated intracellularly, is incorporated into DNA and exerts numerous effects on gene expression .
Biochemical Pathways
Decitabine’s action affects the biochemical pathways related to DNA methylation. By inhibiting DNA methyltransferases, it leads to global DNA hypomethylation . This hypomethylation can alter gene expression, potentially leading to the reactivation of silenced tumor suppressor genes . This alteration in gene expression can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Decitabine and its analogues are rapidly cleared from plasma . They undergo spontaneous hydrolysis or are deaminated by cytidine deaminase . The intracellular activation of decitabine involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The primary result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the re-expression of silenced tumor suppressor genes . In the context of cancer treatment, this can inhibit the proliferation of cancerous cells and potentially induce cell death .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, it has been reported that decitabine is very unstable and undergoes hydrolytic degradation in the presence of water . This suggests that the stability and efficacy of decitabine could be affected by the hydration status of the cellular environment . Additionally, pH and temperature are two critical factors that can cause decitabine to degrade in the aqueous environment .
Biochemical Analysis
Biochemical Properties
Decitabine Impurity 11, as a derivative of Decitabine, may interact with various enzymes, proteins, and other biomolecules. Decitabine is known to be a DNA methyltransferase inhibitor, suggesting that this compound may also interact with this enzyme
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance . It’s plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve interactions at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Decitabine is known to induce DNA hypomethylation by inhibiting DNA methyltransferase . This compound might exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Studies on Decitabine have shown that it can have sustained responses in patients with refractory immune thrombocytopenia , suggesting that this compound might exhibit similar temporal effects.
Dosage Effects in Animal Models
Research on Decitabine has shown that low-dose decitabine can improve survival and slow tumor growth in a mouse model of high-grade sarcoma . It’s possible that this compound may have similar dosage-dependent effects.
Metabolic Pathways
Decitabine is known to be metabolized by deoxycytidine kinase and cytidine deaminase , suggesting that this compound might be involved in similar metabolic pathways.
Transport and Distribution
Decitabine is known to be transported into cells by an equilibrative-nucleoside-transport system . This compound might be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Given that Decitabine is a DNA methyltransferase inhibitor, it is likely that this compound also localizes to the nucleus where it could interact with DNA and potentially affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Impurity 11 involves several steps, typically starting from cytidine analogs. The reaction conditions often include the use of specific reagents such as sodium hydroxide, ethanol, and monobasic potassium phosphate . The process may involve multiple purification steps to isolate the impurity from the main product.
Industrial Production Methods
In industrial settings, the production of Decitabine and its impurities, including this compound, is carefully controlled to ensure the purity and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify impurities during the production process .
Chemical Reactions Analysis
Types of Reactions
Decitabine Impurity 11 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .
Scientific Research Applications
Decitabine Impurity 11 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Decitabine.
Biology: Investigated for its potential biological effects and interactions with cellular components.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Decitabine.
Industry: Utilized in quality control and method validation processes in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
Azacitidine: Another hypomethylating agent that can be incorporated into both DNA and RNA chains.
5-Aza-2’-deoxycytidine: A closely related compound with similar chemical properties and therapeutic applications.
Uniqueness
Decitabine Impurity 11 is unique in its specific structure and formation during the synthesis and degradation of Decitabine. Its presence and concentration can significantly impact the stability and efficacy of the final pharmaceutical product .
Properties
CAS No. |
909402-26-2 |
---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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